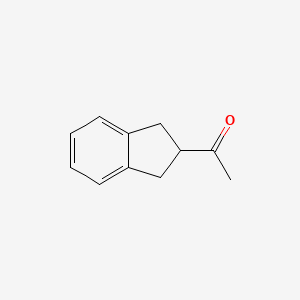

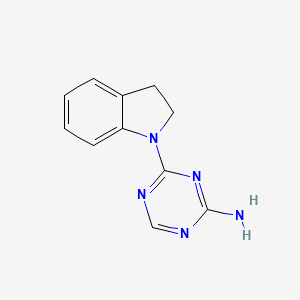

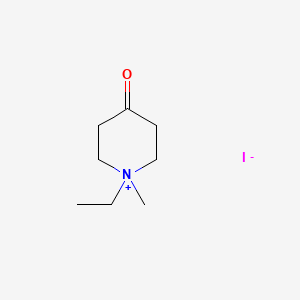

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

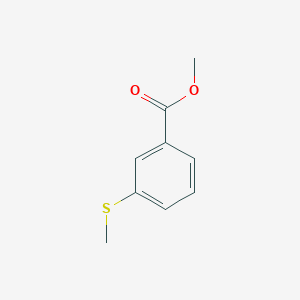

The compound “4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine” is a derivative of 2,3-dihydroindole . 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . This involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole, a component of the compound , includes a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1 H, 13 C NMR and IR spectroscopy .Chemical Reactions Analysis

In the synthesis of 2,3-dihydroindole derivatives, the possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown . This proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .科学的研究の応用

Antimicrobial Activity

- Synthesis and Antimicrobial Activities : A study focused on synthesizing new derivatives of 1,2,4-triazines and examining their antimicrobial activities. This research highlighted the potential of these compounds, including 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, in developing new antimicrobial agents (Ali, Al Harthi, Saad, & Amin, 2016).

Antileukemic Activity

- Synthesis and Biological Screening for Antileukemic Activity : Another research effort involved the synthesis of various 1,3,5-triazin-2-amines and their preliminary biological screening, which identified potent antileukemic activity in specific compounds, suggesting potential therapeutic applications in leukemia treatment (Dolzhenko, Shahari, Junaid, & Tiekink, 2021).

Serotonin Receptor Agents

- Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents : A study focusing on 1,3,5-triazine derivatives, including the compound , identified them as a new chemical family of potent 5-HT6R ligands. These findings have implications for treating cognitive impairment, suggesting a role in developing new cognitive enhancers or treatments for conditions like Alzheimer's disease (Latacz et al., 2019).

Fluorescence and Semiconductor Properties

- Synthesis and Fluorescence Properties of Derivatives : Research demonstrated the synthesis of specific triazine derivatives and evaluated their fluorescence and semiconductor properties. These findings suggest the potential application of such compounds in the development of organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).

Amide and Ester Formation

- Efficient Condensing Agent in Amide and Ester Synthesis : A study highlighted the use of a triazine derivative as an efficient condensing agent for the formation of amides and esters. This application could be valuable in various synthetic and industrial processes (Kunishima et al., 1999).

将来の方向性

The future directions in the research of 2,3-dihydroindole derivatives, such as “4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine”, could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . These compounds could be of interest as substances with useful pharmacological properties .

特性

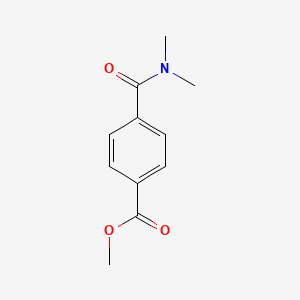

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-10-13-7-14-11(15-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFAFDOURGYKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424196 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |

CAS RN |

879615-84-6 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)